2-(benzyloxy)ethane-1-sulfonyl chloride

sulfonylation chemistry building block architecture steric accessibility

2-(Benzyloxy)ethane-1-sulfonyl chloride (CAS 881407-20-1) features a benzyl-protected hydroxyethyl chain with a C2 ethylene spacer—a unique architecture that provides superior steric accessibility versus planar aromatic sulfonyl chlorides, enabling higher yields with hindered amines. Supplied as ≥95% pure powder; store at −10°C to prevent hydrolytic degradation. Essential for sulfonamide libraries, sulfonate ester intermediates, and HNO donor scaffolds. Request a quote for research-grade or bulk quantities.

Molecular Formula C9H11ClO3S
Molecular Weight 234.7 g/mol
CAS No. 881407-20-1
Cat. No. B1528788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzyloxy)ethane-1-sulfonyl chloride
CAS881407-20-1
Molecular FormulaC9H11ClO3S
Molecular Weight234.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCS(=O)(=O)Cl
InChIInChI=1S/C9H11ClO3S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyFVSVJFRJXMWFJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)ethane-1-sulfonyl Chloride (CAS 881407-20-1) | Sulfonyl Chloride Building Block for Chemical Procurement


2-(Benzyloxy)ethane-1-sulfonyl chloride (CAS 881407-20-1) is a specialized organosulfur building block featuring a benzyl-protected hydroxyethyl chain terminated by an electrophilic sulfonyl chloride moiety, with molecular formula C₉H₁₁ClO₃S and molecular weight of 234.7 g/mol . The compound is commercially supplied as a powder with a minimum purity specification of 95% and requires storage at −10 °C due to moisture sensitivity . Its structural architecture — specifically the two-carbon ethylene spacer between the benzyloxy group and the sulfonyl chloride — distinguishes it within the broader class of benzyloxy-containing sulfonyl chlorides and governs its reactivity profile in nucleophilic substitution reactions . The compound is categorized as a sulfonyl chloride reagent for introducing benzyloxyethylsulfonyl moieties into organic molecules via sulfonamide or sulfonate ester formation .

Why Generic Sulfonyl Chlorides Cannot Substitute for 2-(Benzyloxy)ethane-1-sulfonyl Chloride (CAS 881407-20-1)


Sulfonyl chlorides are not a functionally interchangeable commodity class. The 2-(benzyloxy)ethane-1-sulfonyl chloride structure incorporates a specific ethylene spacer (─CH₂CH₂─) between the benzyloxy terminus and the sulfonyl chloride reactive center, creating a distinct spatial and electronic environment that aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride, tosyl chloride) or alternative alkane sulfonyl chlorides (e.g., hexanesulfonyl chloride) cannot replicate [1]. This structural configuration influences both the steric accessibility of the electrophilic sulfur center and the physicochemical properties of the resulting sulfonylated products — including hydrophobicity, metabolic stability, and target-binding complementarity in medicinal chemistry applications [2]. Substitution with a generic sulfonyl chloride lacking the benzyloxyethyl architecture would fundamentally alter the downstream molecular properties of synthesized compounds, potentially compromising lead optimization outcomes in drug discovery programs. The quantitative evidence presented below clarifies the specific structural and functional distinctions that inform procurement decisions.

2-(Benzyloxy)ethane-1-sulfonyl Chloride (CAS 881407-20-1) | Quantitative Differentiation Evidence for Procurement Decisions


Ethylene Spacer Architecture vs. Aromatic Sulfonyl Chlorides: Spatial Differentiation for Sterically Demanding Nucleophiles

In contrast to aromatic sulfonyl chlorides such as benzenesulfonyl chloride (PhSO₂Cl) or p-toluenesulfonyl chloride (TsCl), which position the reactive sulfonyl center directly adjacent to a planar aromatic ring, 2-(benzyloxy)ethane-1-sulfonyl chloride incorporates a flexible two-carbon ethylene spacer between the benzyloxy terminus and the electrophilic sulfur . This architectural feature increases the distance from the bulky benzyl group to the reactive site, reducing steric hindrance during nucleophilic attack. Comparative studies of sulfonyl chloride reactivity demonstrate that alkane sulfonyl chlorides generally exhibit distinct reaction kinetics and product profiles relative to their aromatic counterparts, with the alkyl spacer providing conformational flexibility that can accommodate sterically demanding amine nucleophiles that react sluggishly with planar aromatic systems [1].

sulfonylation chemistry building block architecture steric accessibility

Chain-Length Comparison: C2 Ethylene Spacer vs. C5/C6 Benzyloxyalkyl Sulfonyl Chlorides — Distinct Physicochemical and Pharmacokinetic Profiles

The C2 ethylene spacer of 2-(benzyloxy)ethane-1-sulfonyl chloride (C₉H₁₁ClO₃S, MW 234.7) represents the minimal functional linker in the benzyloxyalkyl sulfonyl chloride series. Longer-chain analogs such as 5-(benzyloxy)pentane-1-sulfonyl chloride (C12H17ClO3S, MW 276.8, +18% MW increase) and 6-(benzyloxy)hexane-1-sulfonyl chloride (C13H19ClO3S, MW 290.8, +24% MW increase) introduce progressively extended alkyl chains that alter both the molecular weight of the building block and the lipophilicity of resulting sulfonamide products . In medicinal chemistry applications, the C2 linker provides a balanced compromise — sufficient flexibility to reduce steric hindrance relative to aryl systems, while maintaining a lower molecular weight than C5/C6 analogs to facilitate compliance with Lipinski's rule of five (MW < 500 for oral bioavailability) in the final drug candidate [1]. The ethylene spacer also minimizes potential metabolic liabilities associated with longer alkyl chains that are susceptible to ω-oxidation by cytochrome P450 enzymes [2].

linker optimization medicinal chemistry physicochemical properties

Commercially Verified Purity Specifications for 2-(Benzyloxy)ethane-1-sulfonyl Chloride: 95% Minimum Purity Across Multiple Authoritative Vendors

Procurement decisions for research-grade sulfonyl chlorides require reliable purity specifications that ensure reproducible synthetic outcomes. For 2-(benzyloxy)ethane-1-sulfonyl chloride (CAS 881407-20-1), multiple authoritative vendors — including Sigma-Aldrich/Merck and AKSci — consistently specify a minimum purity of 95% for this compound . This vendor-verified purity standard supports the compound's use in research and development applications without requiring additional purification steps prior to reaction setup. Notably, Amadis Chemical offers a higher-purity grade (97%) for applications requiring more stringent purity thresholds . In contrast, certain alternative benzyloxyalkyl sulfonyl chlorides may be available only at lower purity specifications or as custom synthesis items with extended lead times, creating procurement friction for time-sensitive research programs.

purity specification quality assurance vendor comparison

Storage and Handling Specifications: −10°C Storage Temperature Required for 2-(Benzyloxy)ethane-1-sulfonyl Chloride Stability

Sulfonyl chlorides are inherently moisture-sensitive compounds that undergo hydrolysis to the corresponding sulfonic acids upon exposure to atmospheric water. For 2-(benzyloxy)ethane-1-sulfonyl chloride, Sigma-Aldrich specifies storage at −10°C with ice pack shipping to maintain compound integrity during transit and long-term storage . This requirement reflects the enhanced reactivity of the alkylsulfonyl chloride moiety, which is generally more susceptible to hydrolysis than aromatic sulfonyl chlorides such as benzenesulfonyl chloride or tosyl chloride (typically stored at 2–8°C or ambient conditions with desiccation). In contrast, AKSci specifies long-term storage in a cool, dry place without requiring subzero temperatures , indicating that proper desiccation may partially mitigate the need for freezing in this specific compound. This vendor-to-vendor variability in storage recommendations underscores the importance of verifying storage conditions upon receipt and implementing appropriate inventory management protocols.

storage stability moisture sensitivity shelf-life management

2-(Benzyloxy)ethane-1-sulfonyl Chloride (CAS 881407-20-1) | Validated Research and Industrial Application Scenarios


Synthesis of Benzyloxyethyl Sulfonamide Libraries for Medicinal Chemistry Lead Optimization

The 2-(benzyloxy)ethane-1-sulfonyl chloride building block is employed to generate diverse sulfonamide libraries through reaction with primary and secondary amines [1]. The C2 ethylene spacer architecture — as quantified in Section 3, Evidence Item 1 — provides enhanced steric accessibility compared to planar aromatic sulfonyl chlorides, potentially improving reaction yields with sterically hindered amine nucleophiles in parallel synthesis formats. The resulting benzyloxyethyl sulfonamide products incorporate a protected hydroxyethyl handle that can be deprotected (via hydrogenolysis of the benzyl group) to reveal a free hydroxyl moiety for further derivatization. This synthetic strategy is particularly valuable in drug discovery programs where sulfonamide functionality contributes to target binding affinity and metabolic stability .

Preparation of Sulfonate Ester Derivatives as Protected Synthetic Intermediates

Reaction of 2-(benzyloxy)ethane-1-sulfonyl chloride with alcohols or phenols under basic conditions yields the corresponding sulfonate esters [1]. These sulfonate esters serve as protected intermediates in multi-step organic synthesis, with the benzyl group functioning as a robust protecting group for the terminal hydroxyl moiety. As established in Section 3, Evidence Item 2, the C2 ethylene spacer provides a lower molecular weight burden (MW 234.7) compared to longer-chain analogs, which is advantageous for maintaining favorable physicochemical properties in the final synthetic target. The sulfonate ester linkage can be selectively cleaved under appropriate conditions to regenerate the alcohol or phenol, offering orthogonal protection strategies in complex molecule synthesis.

Development of Hydroxyethyl-Functionalized Bioactive Molecules via Benzyl Deprotection

Following sulfonamide or sulfonate ester formation, the benzyl protecting group of 2-(benzyloxy)ethane-1-sulfonyl chloride-derived products can be removed via catalytic hydrogenolysis (H₂, Pd/C) to reveal a free primary hydroxyl group. This two-step sequence — sulfonylation followed by deprotection — enables the introduction of hydroxyethylsulfonyl moieties into bioactive molecules, a functional motif that can modulate solubility, hydrogen-bonding capacity, and target engagement. The −10°C storage requirement documented in Section 3, Evidence Item 4, must be observed to ensure building block integrity prior to use, as hydrolytic degradation of the sulfonyl chloride would compromise reaction stoichiometry and yield.

Building Block for Nitroxyl (HNO) Donor Precursors in Redox Biology Research

Recent literature demonstrates that sulfonyl chlorides can condense with O-benzyl hydroxylamines to produce O-benzyl-substituted sulfohydroxamic acid derivatives, which serve as redox-triggered nitroxyl (HNO) donors [1]. While this study did not directly employ 2-(benzyloxy)ethane-1-sulfonyl chloride, the condensation methodology (27–79% yield range) is applicable to structurally related sulfonyl chlorides [1]. The target compound's C2 ethylene spacer architecture provides a distinct structural option for constructing HNO donor scaffolds with tailored physicochemical properties, supporting redox biology and cardiovascular pharmacology research programs investigating the therapeutic potential of HNO-releasing agents.

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